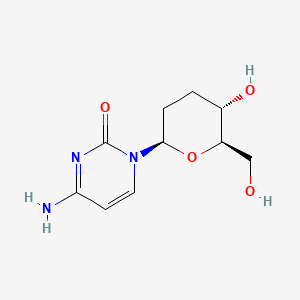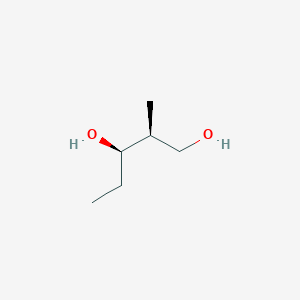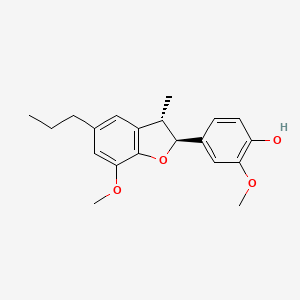
Pilocarpine borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pilocarpine borate is a compound derived from pilocarpine, an alkaloid extracted from the leaves of plants in the Pilocarpus genus. Pilocarpine is known for its medicinal properties, particularly in the treatment of glaucoma and dry mouth. This compound is formed by the reaction of pilocarpine with boric acid, resulting in a compound that retains the pharmacological properties of pilocarpine while potentially offering improved stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pilocarpine borate can be synthesized by reacting pilocarpine with boric acid under controlled conditions. The reaction typically involves dissolving pilocarpine in an appropriate solvent, such as ethanol or water, and then adding boric acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade equipment to mix and heat the reactants, followed by purification steps to isolate the final product. The use of automated systems ensures consistency and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pilocarpine borate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, with conditions varying depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pilocarpine N-oxide, while reduction could produce dihydropilocarpine derivatives.
Wissenschaftliche Forschungsanwendungen
Pilocarpine borate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in studies of cholinergic receptor function and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as glaucoma, dry mouth, and other disorders related to cholinergic dysfunction.
Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical products.
Wirkmechanismus
Pilocarpine borate exerts its effects by acting as a muscarinic receptor agonist. It specifically targets the M3 subtype of muscarinic receptors found on the iris sphincter muscle and the ciliary muscle. Activation of these receptors leads to muscle contraction, resulting in pupil constriction (miosis) and facilitating the outflow of aqueous humor from the eye, thereby reducing intraocular pressure. This mechanism is particularly beneficial in the treatment of glaucoma .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pilocarpine hydrochloride: Another derivative of pilocarpine, commonly used in ophthalmic solutions for glaucoma treatment.
Isopilocarpine: An isomer of pilocarpine with similar pharmacological properties but different chemical structure.
Pilocarpine nitrate: Used in similar therapeutic applications as pilocarpine borate.
Uniqueness
This compound is unique in its potential for improved stability and efficacy compared to other pilocarpine derivatives. The presence of borate may enhance the compound’s pharmacokinetic properties, making it a promising candidate for further research and development in pharmaceutical applications.
Eigenschaften
CAS-Nummer |
16509-56-1 |
|---|---|
Molekularformel |
C11H19BN2O5 |
Molekulargewicht |
270.09 g/mol |
IUPAC-Name |
boric acid;(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H16N2O2.BH3O3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;2-4H/t8-,10-;/m0./s1 |
InChI-Schlüssel |
IAORMRNIDASXCV-GNAZCLTHSA-N |
Isomerische SMILES |
B(O)(O)O.CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C |
Kanonische SMILES |
B(O)(O)O.CCC1C(COC1=O)CC2=CN=CN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-4-[[5-[(2,4-dimethylbenzoyl)amino]-2-methylphenyl]azo]-3-hydroxy-](/img/structure/B12782763.png)


